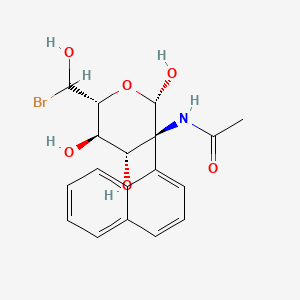
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside is a compound prominently employed in the biomedical sector. It is known for its role in facilitating the detection and examination of disease-related proteins, particularly those associated with cancer. This compound functions as a substrate for selective enzymes, enabling the visualization and thorough analysis of these proteins.
Métodos De Preparación
The synthesis of 6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. The primary synthetic route includes the bromination of 2-naphthol followed by glycosylation with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or acetonitrile. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound is a chromogenic substrate used for the detection of chitinase activity.
Substitution Reactions: The bromine atom in the naphthyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Biomedicine: It is used to facilitate the detection and examination of disease-related proteins, particularly those associated with cancer.
Enzyme Studies: As a chromogenic substrate, it is employed in the study of chitinase activity, allowing researchers to visualize and quantify enzyme activity.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside involves its role as a substrate for selective enzymes. When acted upon by enzymes such as chitinase, the compound undergoes hydrolysis, releasing a chromogenic product that can be easily detected. This property makes it valuable for visualizing and analyzing enzyme activity and disease-related proteins.
Comparación Con Compuestos Similares
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Another chromogenic substrate used for enzyme studies.
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar in structure but lacks the bromine atom, which may affect its reactivity and detection properties.
6-Chloro-2-naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: A chlorinated analog that may have different reactivity and detection characteristics compared to the brominated compound.
These comparisons highlight the uniqueness of this compound, particularly its bromine substitution, which can influence its chemical reactivity and detection properties.
Propiedades
Fórmula molecular |
C18H20BrNO6 |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
N-[(2S,3S,4S,5R,6R)-6-[bromo(hydroxy)methyl]-2,4,5-trihydroxy-3-naphthalen-1-yloxan-3-yl]acetamide |
InChI |
InChI=1S/C18H20BrNO6/c1-9(21)20-18(12-8-4-6-10-5-2-3-7-11(10)12)15(23)13(22)14(16(19)24)26-17(18)25/h2-8,13-17,22-25H,1H3,(H,20,21)/t13-,14+,15+,16?,17-,18-/m0/s1 |
Clave InChI |
DJJSCRGZMHMCNZ-PNKSAIQJSA-N |
SMILES isomérico |
CC(=O)N[C@]1([C@@H]([C@H]([C@@H](O[C@@H]1O)C(O)Br)O)O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(=O)NC1(C(C(C(OC1O)C(O)Br)O)O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


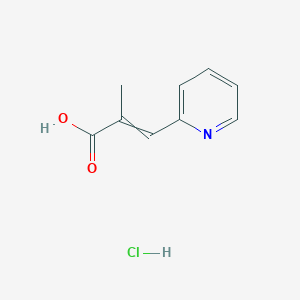
![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)


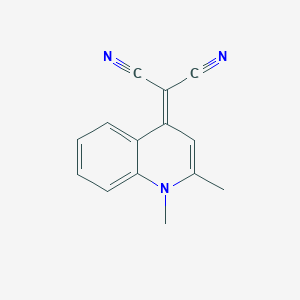
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

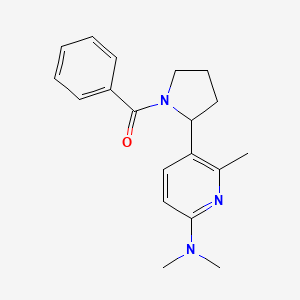
![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
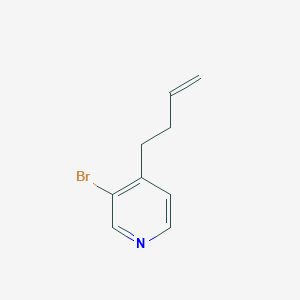
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
